molecular formula C15H22N2 B1464862 [1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine CAS No. 1281222-44-3

[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine

Cat. No. B1464862
CAS RN: 1281222-44-3
M. Wt: 230.35 g/mol
InChI Key: WRHPTKSQSPMZJZ-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine, or 1-Indanone-4-ylpiperidine, is a synthetic organic compound with a variety of uses in the fields of science and medicine. It is a cyclic amine, meaning it contains a ring of nitrogen atoms in its molecular structure. 1-Indanone-4-ylpiperidine can be used as an intermediate in the synthesis of a number of pharmaceuticals, as well as in the synthesis of various other organic compounds. It is also used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of other compounds. In addition, 1-Indanone-4-ylpiperidine has been studied for its potential use in the treatment of various diseases and conditions, such as cancer, diabetes, and neurological disorders.

Scientific Research Applications

Pharmacological Significance and Applications

Cytochrome P450 Isoforms Interaction : The chemical's relevance is highlighted in the study of cytochrome P450 (CYP) enzymes, crucial for drug metabolism. Compounds structurally related to "[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine" have been studied for their potential to influence CYP isoforms, which is vital for understanding drug-drug interactions and optimizing pharmacotherapy (Khojasteh et al., 2011).

Dopamine D2 Receptor Ligands : The compound's structure suggests potential interactions with dopamine D2 receptors, which are implicated in the pathophysiology of various neuropsychiatric disorders. Studies have focused on developing ligands for D2-like receptors, exploring the therapeutic potential of such compounds in treating conditions like schizophrenia, Parkinson's disease, and depression, thereby highlighting the chemical's relevance in neuropsychiatric research (Jůza et al., 2022; Sikazwe et al., 2009).

Biochemical Analysis

Biochemical Properties

[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One notable interaction is with human butyrylcholinesterase, where it acts as an inhibitor . This interaction is crucial as butyrylcholinesterase is involved in the hydrolysis of choline-based esters, and its inhibition can have therapeutic implications, particularly in the context of neurodegenerative diseases like Alzheimer’s .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cultured SH-SY5Y cells, the compound has been observed to protect against amyloid-β-induced toxicity, which is a hallmark of Alzheimer’s disease . This protective effect is likely mediated through its interaction with butyrylcholinesterase and subsequent modulation of cholinergic signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound binds to the active site of butyrylcholinesterase, inhibiting its enzymatic activity . This inhibition is characterized by strong cation-π interactions, which stabilize the compound within the enzyme’s active site . Additionally, the compound’s ability to inhibit amyloid β peptide aggregation suggests a potential role in modulating protein-protein interactions and preventing neurotoxic fibril formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated metabolic stability and high protein binding affinity in vitro . Long-term studies in cultured cells have shown sustained protective effects against amyloid-β-induced toxicity, indicating its potential for chronic therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to improve memory, cognitive functions, and learning abilities in mice models of dementia . At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. Its metabolic stability suggests that it undergoes minimal degradation, allowing for prolonged activity within the biological system . The compound’s interaction with butyrylcholinesterase also implicates it in pathways related to cholinergic signaling and neurotransmitter regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s high permeability and ability to cross the blood-brain barrier are particularly noteworthy, as they enable its central nervous system effects . This distribution is essential for its therapeutic potential in neurodegenerative diseases.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized within the cytoplasm, where it interacts with butyrylcholinesterase and other cytosolic proteins . This localization is critical for its inhibitory effects on enzymatic activity and its protective role against amyloid-β toxicity.

properties

IUPAC Name

[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c16-11-12-5-7-17(8-6-12)15-9-13-3-1-2-4-14(13)10-15/h1-4,12,15H,5-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHPTKSQSPMZJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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